molecular formula C11H17NO4 B13113557 tert-Butyl (3-hydroxy-5-oxocyclohex-3-en-1-yl)carbamate

tert-Butyl (3-hydroxy-5-oxocyclohex-3-en-1-yl)carbamate

Cat. No.: B13113557
M. Wt: 227.26 g/mol
InChI Key: FIKDLVSEFXXIHO-UHFFFAOYSA-N
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Description

tert-Butyl(3-hydroxy-5-oxocyclohex-3-en-1-yl)carbamate is an organic compound that features a carbamate group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(3-hydroxy-5-oxocyclohex-3-en-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexene derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production of tert-Butyl(3-hydroxy-5-oxocyclohex-3-en-1-yl)carbamate may involve large-scale synthesis using similar palladium-catalyzed reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(3-hydroxy-5-oxocyclohex-3-en-1-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under mild conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

tert-Butyl(3-hydroxy-5-oxocyclohex-3-en-1-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl(3-hydroxy-5-oxocyclohex-3-en-1-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl and carbonyl groups can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate compound used in similar synthetic applications.

    tert-Butyl N-hydroxycarbamate: Contains a hydroxylamine group, used in different synthetic pathways.

    tert-Butyl N-(3-hydroxypropyl)carbamate: Features a hydroxypropyl group, used in the synthesis of various organic compounds.

Uniqueness

tert-Butyl(3-hydroxy-5-oxocyclohex-3-en-1-yl)carbamate is unique due to its cyclohexene ring structure, which provides additional reactivity and potential for forming complex molecules. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

tert-butyl N-(3-hydroxy-5-oxocyclohex-3-en-1-yl)carbamate

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-4-8(13)6-9(14)5-7/h6-7,13H,4-5H2,1-3H3,(H,12,15)

InChI Key

FIKDLVSEFXXIHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=CC(=O)C1)O

Origin of Product

United States

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